Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate

Description

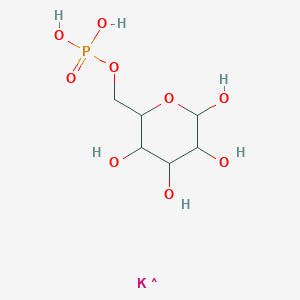

This compound is the potassium salt of a glucose-derived phosphate ester, structurally characterized by a tetrahydropyran (pyranose) ring with hydroxyl groups at positions 3, 4, 5, and 6, and a methyl hydrogenphosphate group at position 2. The stereochemistry (2R,3S,4S,5R) corresponds to D-glucose, indicating its role as a glucose-6-phosphate derivative. Potassium counterions enhance solubility in aqueous systems compared to sodium salts under specific conditions, making it relevant in biochemical applications such as glycolysis or enzymatic studies .

Properties

InChI |

InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDYKIAPIANZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13KO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585167 | |

| Record name | D-Glucose 6-phosphate potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103192-55-8 | |

| Record name | D-Glucose 6-phosphate potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose 6-phosphate potassium salt typically involves the phosphorylation of D-glucose. This process can be achieved through enzymatic or chemical methods. Enzymatically, hexokinase catalyzes the transfer of a phosphate group from adenosine triphosphate to D-glucose, forming D-Glucose 6-phosphate. Chemically, phosphorylation can be carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of D-Glucose 6-phosphate potassium salt often employs microbial fermentation processes. Specific strains of bacteria or yeast are used to convert glucose into its phosphorylated form. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

D-Glucose 6-phosphate potassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-phosphogluconate in the presence of oxidizing agents.

Reduction: Reduction reactions can convert it back to D-glucose.

Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like phosphoryl chloride or sulfuryl chloride can facilitate substitution reactions.

Major Products Formed

Oxidation: 6-Phosphogluconate

Reduction: D-Glucose

Substitution: Various phosphorylated derivatives depending on the substituent introduced.

Scientific Research Applications

D-Glucose 6-phosphate potassium salt has diverse applications in scientific research:

Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and metabolic pathways.

Biology: It plays a crucial role in glycolysis and the pentose phosphate pathway, making it essential for studying cellular metabolism.

Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a genetic disorder affecting red blood cells.

Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes.

Mechanism of Action

The primary mechanism of action of D-Glucose 6-phosphate potassium salt involves its role as an intermediate in metabolic pathways. It is a key substrate for enzymes such as glucose-6-phosphate dehydrogenase and hexokinase. These enzymes catalyze reactions that are essential for energy production and biosynthesis in cells. The compound’s molecular targets include various enzymes and transport proteins involved in glucose metabolism.

Comparison with Similar Compounds

Comparative Data Table

*Estimated based on sodium salt data.

Biological Activity

Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C6H13KNO6P

- Molecular Weight: 229.23 g/mol

Structure

The compound features a tetrahydroxytetrahydropyran moiety linked to a methyl hydrogen phosphate group. This structure is significant for its interaction with biological systems.

- Antioxidant Activity : The presence of hydroxyl groups in the tetrahydroxytetrahydropyran structure contributes to its antioxidant properties. These groups can scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Modulation : The compound has been shown to influence enzyme activity in various metabolic pathways. It may act as a substrate or inhibitor for specific enzymes involved in carbohydrate metabolism.

- Cell Signaling : this compound may participate in cell signaling pathways by modulating the phosphorylation state of proteins.

Biological Effects

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. It induces apoptosis through the activation of caspase pathways.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models. It reduces the levels of pro-inflammatory cytokines in response to stimuli.

Case Studies

- Cancer Research : A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .

- Metabolic Disorders : In a model of diabetes-induced oxidative stress, administration of the compound resulted in decreased blood glucose levels and improved insulin sensitivity . This suggests potential therapeutic applications for metabolic disorders.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.